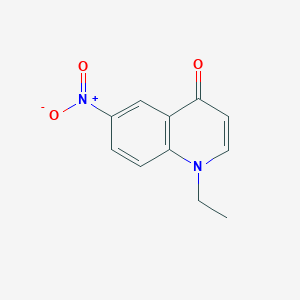

1-Ethyl-6-nitroquinolin-4-one

Description

The exact mass of the compound 1-Ethyl-6-nitroquinolin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166891. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-6-nitroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-6-nitroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-6-nitroquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-12-6-5-11(14)9-7-8(13(15)16)3-4-10(9)12/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTDCHNREGPDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304710 | |

| Record name | 1-ethyl-6-nitroquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50440-64-7 | |

| Record name | NSC166891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ethyl-6-nitroquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Evolution and Resurgence of Nitroquinolone Antibiotics: From Early Artifacts to Next-Generation Anti-Tubercular Agents

Executive Summary

Nitroquinolones represent a structurally privileged, yet historically overlooked, subclass of quinolone antibiotics. While the 6-fluoroquinolones (e.g., ciprofloxacin) have dominated the clinical landscape for decades, the 6-nitro and 8-nitro derivatives are currently experiencing a renaissance in drug discovery. This resurgence is primarily driven by their potent, sub-micromolar activity against multi-drug resistant Mycobacterium tuberculosis (MDR-TB) via a novel covalent suicide inhibition mechanism. This technical guide provides an in-depth analysis of nitroquinolone development, structure-activity relationships (SAR), dual-target mechanisms, and validated experimental protocols for preclinical evaluation.

Historical Context: The Forgotten Origins

The discovery of quinolone antibiotics is widely attributed to George Lesher and colleagues at Sterling Drug, who isolated nalidixic acid (a 1,8-naphthyridone) as a byproduct of chloroquine synthesis in the early 1960s[1]. However, the true genesis of the class predates this event. In 1959, Imperial Chemical Industries (ICI) filed patents detailing the synthesis of 6-nitro-3-carboxyquinolones, which exhibited profound systemic antibacterial activity[2].

Causality of Abandonment: Despite their potency, these early 6-nitroquinolone derivatives were abruptly abandoned during preclinical development because they induced severe cataracts in multiple animal models[3]. This toxicity profile shifted the industry's focus toward naphthyridones and, eventually, fluoroquinolones. Today, modern medicinal chemistry has revived the nitroquinolone scaffold, optimizing its pharmacokinetic (PK) properties to mitigate historical toxicities while leveraging its unique electrophilic properties to target modern superbugs[4].

Chemical Evolution & Structure-Activity Relationship (SAR)

The antibacterial spectrum of quinolones is heavily dictated by substitutions at the C-6, C-7, and N-1 positions. The re-engineering of nitroquinolones focuses on balancing lipophilicity (ClogP) to ensure penetration through the complex, lipid-rich mycobacterial cell wall without inducing off-target cytotoxicity.

Table 1: Comparative SAR & Quantitative Profiling of Quinolone Subclasses

| Subclass | C-6 Substitution | C-7 Substitution | Optimal ClogP | Primary Target | Key Pathogens | Clinical Status |

| Fluoroquinolones | Fluorine (-F) | Piperazine/Pyrrolidine | 1.0 – 2.0 | DNA Gyrase / Topo IV | Broad-spectrum (Gram +/-) | First-line therapeutics |

| 6-Nitroquinolones | Nitro (-NO2) | Aliphatic amines / Carboxamides | 0.72 – 3.67 | DprE1 / DNA Gyrase | M. tuberculosis (MDR-TB) | Preclinical / Lead Optimization |

| 8-Nitroquinolones | Fluorine (-F) | Substituted primary amines | 2.0 – 4.5 | DNA Gyrase | Gram-positive (S. aureus) | Preclinical |

Mechanistic Insight: In 6-nitroquinolone-3-carboxamides, an aliphatic chain at the C-3 position significantly enhances anti-tubercular activity compared to cyclic chains, driving ClogP values to an optimal range for mycobacterial penetration and achieving Minimum Inhibitory Concentrations (MIC90) as low as <0.244 µM[5].

Mechanisms of Action: A Dual-Target Paradigm

Nitroquinolones exhibit a unique polypharmacological profile, capable of disrupting bacterial replication through two distinct pathways depending on their specific structural appendages.

The Classic Pathway: Topoisomerase II/IV Inhibition

Like their fluorinated counterparts, certain substituted nitroquinolones target bacterial DNA gyrase and topoisomerase IV[6]. Causality: The drug intercalates into the DNA at the enzyme cleavage site, forming a stable ternary complex (Drug-Enzyme-DNA). This traps the enzyme after it has cleaved the DNA backbone but before religation can occur. The accumulation of double-strand breaks triggers the SOS response and rapid bacterial apoptosis[7].

The Novel Pathway: DprE1 Covalent Suicide Inhibition

The breakthrough in modern nitroquinolone research is their validation as suicide inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a flavoprotein essential for synthesizing arabinogalactan in the mycobacterial cell wall[8]. Causality: The nitro group (-NO2) at the C-6 position acts as an electrophilic warhead. Upon entering the mycobacterium, the FADH2-dependent DprE1 enzyme inadvertently reduces the nitro group to a highly reactive nitroso intermediate (-NO). This nitroso species immediately undergoes nucleophilic attack by the thiol group of the Cys387 residue within the enzyme's active site, forming an irreversible covalent bond[9].

Fig 1. Covalent suicide inhibition of Mtb DprE1 by nitroquinolones via nitroso intermediate.

Experimental Methodologies (Self-Validating Protocols)

To ensure rigorous validation of novel nitroquinolone candidates, the following self-validating protocols must be employed. These assays are designed with internal controls to separate true mechanistic inhibition from assay artifacts.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

Objective: To quantify the IC50 of nitroquinolones against bacterial DNA gyrase. System Validation: Uses relaxed pBR322 plasmid DNA as the substrate. Ciprofloxacin serves as the positive control; DMSO as the vehicle negative control.

-

Substrate Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.5 µg of relaxed pBR322 DNA[6].

-

Complex Formation: Add 1 U of E. coli or M. smegmatis DNA gyrase and the nitroquinolone candidate (titrated from 0.1 to 100 µM). Causality: Pre-incubation allows the drug to access the binding pocket before rapid catalytic turnover begins.

-

Catalytic Trigger: Incubate the mixture at 37°C for 30 minutes. The presence of ATP drives the supercoiling reaction.

-

Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 1% SDS and Proteinase K. Causality: SDS denatures the trapped gyrase, while Proteinase K digests it, releasing the cleaved DNA fragments to prevent band smearing during electrophoresis[7].

-

Analysis: Resolve the products on a 1% agarose gel (1X TAE buffer) at 3 V/cm for 2 hours. Supercoiled DNA migrates faster than relaxed DNA. Quantify bands using ethidium bromide staining and densitometry to calculate the IC50.

Fig 2. Step-by-step workflow for the DNA Gyrase supercoiling inhibition assay.

Protocol 2: DprE1 Covalent Binding Validation & MIC Determination

Objective: To confirm the covalent binding of the nitroquinolone to DprE1 and determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

-

MIC Assay (Resazurin Microtiter Assay - REMA): Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth. Expose to serial dilutions of the nitroquinolone. After 7 days, add resazurin dye. Causality: Viable cells reduce blue resazurin to pink resorufin. The lowest concentration preventing color change is the MIC[4].

-

Recombinant DprE1 Incubation: Incubate purified recombinant Mtb DprE1 (10 µM) with the nitroquinolone (50 µM) and FADH2 (100 µM) in HEPES buffer for 2 hours at 37°C. Causality: FADH2 is strictly required to initiate the enzymatic reduction of the nitro group to the reactive nitroso species[9].

-

Mass Spectrometry (LC-MS/MS) Validation: Digest the protein complex with trypsin and analyze via LC-MS/MS. The presence of a mass shift corresponding to the drug adduct on the peptide fragment containing Cys387 definitively validates the covalent suicide inhibition mechanism[5].

Future Perspectives in Drug Development

The trajectory of nitroquinolone development hinges on sophisticated structural optimization. While early 6-nitroquinolones failed due to cataractogenesis[3], modern derivatives featuring 3-carboxamide and tailored N-1 substitutions demonstrate sub-micromolar efficacy against MDR-TB with negligible cytotoxicity in human cell lines[4]. Future pipelines must prioritize in vivo pharmacokinetic profiling to ensure these highly lipophilic molecules maintain adequate serum half-lives without precipitating off-target protein binding.

References

-

Title: Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story" Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Easily accessed nitroquinolones exhibiting potent and selective anti-tubercular activity Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Easily accessed nitroquinolones exhibiting potent and selective anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. infospace.mrc.ac.za [infospace.mrc.ac.za]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. infospace.mrc.ac.za [infospace.mrc.ac.za]

- 9. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]

1-Ethyl-6-nitroquinolin-4-one: A Versatile Scaffold in Modern Medicinal Chemistry

Executive Summary

In the landscape of medicinal chemistry, the quinolone core is historically synonymous with broad-spectrum antibacterial agents (e.g., fluoroquinolones). However, the specific substitution pattern of 1-ethyl-6-nitroquinolin-4-one (CAS: 50440-64-7) and its derivatives represents a critical divergence from traditional antibiotic design. By replacing the standard 6-fluoro substituent with a redox-active 6-nitro group, and utilizing the 1-ethyl moiety to tune lipophilicity, this scaffold has emerged as a powerful precursor for two distinct therapeutic avenues: anti-tubercular suicide inhibitors and oncology-focused RNA-modulating agents. This whitepaper dissects the structural chemistry, divergent synthetic workflows, mechanistic pharmacology, and self-validating protocols associated with this highly versatile building block.

Structural Chemistry & Electronic Topology

The pharmacological utility of 1-ethyl-6-nitroquinolin-4-one is deeply rooted in its electronic topology [4].

-

The 6-Nitro "Warhead": The nitro group at the C-6 position serves a dual purpose. Synthetically, it acts as a strong electron-withdrawing group (EWG), activating the quinolone core for specific nucleophilic substitutions and stabilizing reactive intermediates. Pharmacologically, it functions as a redox-active warhead capable of undergoing enzymatic reduction—a critical feature for targeting specific bacterial enzymes [2].

-

The 1-Ethyl Substituent: Alkylation at the N-1 position with an ethyl group provides an optimal balance of lipophilicity (clogP tuning) and steric bulk. Unlike bulkier cyclopropyl or aryl groups, the ethyl chain allows the molecule to effectively penetrate the lipid-rich cell wall of Mycobacterium tuberculosis while maintaining a high affinity for the narrow hydrophobic pockets of target proteins [2].

Divergent Synthetic Workflows: From Core to Clinical Candidates

The true value of the 1-ethyl-6-nitroquinolin-4-one scaffold lies in its synthetic divergence. From a single, easily accessible core, medicinal chemists can navigate toward entirely different pharmacological classes.

-

Pathway A (Retention of the Nitro Group): Derivatization at the C-3 position (e.g., via amidation or esterification) while retaining the 6-nitro group yields potent anti-tubercular agents.

-

Pathway B (Reduction to the Amino Pharmacophore): Chemoselective reduction of the 6-nitro group to a 6-amino group fundamentally shifts the molecule's bioactivity, transforming it into a Small Molecule Enhancer of RNA interference (SMER) for anticancer and antiviral applications [1].

Caption: Divergent synthetic workflow of 1-ethyl-6-nitroquinolin-4-one into therapeutic agents.

Mechanistic Pharmacology: The Nitro Warhead vs. The Amino Pharmacophore

Anti-Tubercular Activity via DprE1 Suicide Inhibition

While early studies noted that des-3-carboxy 6-nitroquinolones exhibited unique bactericidal activity prior to cell multiplication [3], modern research has pinpointed their exact mechanism against M. tuberculosis. 6-Nitroquinolone derivatives act as covalent suicide inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), a flavoprotein essential for synthesizing arabinan in the mycobacterial cell wall [2].

The mechanism is driven by the 6-nitro group: the FADH2 cofactor within DprE1 reduces the nitro group to a highly reactive nitroso intermediate. This intermediate immediately undergoes a nucleophilic attack by the thiol group of Cys387 in the enzyme's active site, forming a stable, irreversible covalent adduct.

Caption: Mechanism of action for 6-nitroquinolones as suicide inhibitors of DprE1 in M. tuberculosis.

Anticancer Activity via TRBP Modulation

When the scaffold is reduced to a 6-aminoquinolone, the pharmacological profile shifts dramatically. These derivatives lose their antibacterial potency but gain the ability to bind to the TAR RNA-binding protein (TRBP). By binding to TRBP, 6-aminoquinolones enhance the processing of microRNAs (miRNAs) by the Dicer complex. Because global downregulation of miRNAs is a hallmark of many human cancers, restoring miRNA maturation via these scaffolds induces potent antiproliferative effects in tumor cells, such as ovarian cancer lines (e.g., SKOV-3) [1].

Quantitative SAR Profiling

To illustrate the structure-activity relationship (SAR) divergence based on the C-6 substituent, the following table summarizes key quantitative data from recent medicinal chemistry campaigns.

| Compound Class | Target / Mechanism | Key Substituents | Activity Metric | Reference |

| 6-Nitroquinolone-3-carboxamides | DprE1 (M. tuberculosis) | 6-NO₂, 1-Ethyl, 3-Carboxamide | MIC₉₀ < 0.244 µM | Dube et al., 2021 [2] |

| 6-Aminoquinolone Derivatives | TRBP (miRNA maturation) | 6-NH₂, 1-Ethyl, 3-Carboxylate | GI₅₀ = 13.52 µM (SKOV-3) | RSC Med Chem, 2024 [1] |

| Des-3-carboxy 6-nitroquinolones | Bacterial cidality | 6-NO₂ (Lacking 3-COOH) | Potent Pre-multiplication Cidality | J. Med. Chem., 2015 [3] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and functionalization of the 1-ethyl-6-nitroquinolin-4-one scaffold. Each step incorporates causality-driven methodologies and self-validating checkpoints.

Protocol 1: Synthesis of the 1-Ethyl-6-nitroquinolin-4-one Core

Rationale: Utilizing a modified Gould-Jacobs approach followed by selective N-alkylation ensures high regioselectivity and prevents the thermal degradation often seen in traditional high-temperature cyclizations.

-

Enamine Formation:

-

Action: Reflux 4-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.2 eq) in acetonitrile for 12 hours.

-

Causality: The electron-withdrawing nitro group deactivates the aniline, necessitating an excess of EMME and extended reflux to drive the condensation to completion.

-

Validation: TLC (Hexane:EtOAc 7:3) will show the disappearance of the bright yellow 4-nitroaniline spot and the appearance of a higher Rf intermediate.

-

-

Cyclization:

-

Action: Evaporate the solvent and treat the crude intermediate with Eaton’s reagent (P₂O₅ in methanesulfonic acid) at 75°C for 8 hours.

-

Causality: Traditional Dowtherm A cyclization requires 250°C, which can cause tar formation and nitro group degradation. Eaton’s reagent facilitates an intramolecular Friedel-Crafts acylation at a significantly lower temperature, preserving the nitro warhead.

-

-

N-Alkylation:

-

Action: Suspend the resulting 6-nitro-4-quinolone in DMF. Add anhydrous K₂CO₃ (2.0 eq) and ethyl iodide (1.5 eq). Stir at 90°C for 4 hours.

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the quinolone N-H (pKa ~9) without hydrolyzing the ester group.

-

Validation & Workup: Pour the reaction mixture into crushed ice. The target 1-ethyl-6-nitroquinolin-4-one derivative will rapidly precipitate due to its high lipophilicity and lack of ionizable groups at neutral pH. Filter and wash with cold water to remove DMF and inorganic salts.

-

Protocol 2: Chemoselective Reduction to 6-Aminoquinolone

Rationale: Converting the nitro group to an amine for oncology applications requires a mild reducing agent that will not saturate the quinolone ring or cleave sensitive functional groups.

-

Solubilization:

-

Action: Dissolve the 1-ethyl-6-nitroquinolone derivative in a 1:1 mixture of Ethanol and THF.

-

Causality: Nitroquinolones are notoriously insoluble in pure alcohols; THF ensures complete homogeneity, preventing unreacted starting material from being trapped in the solid phase.

-

-

Reduction:

-

Action: Add Iron (Fe) powder (5.0 eq) and saturated aqueous NH₄Cl (2.0 eq). Reflux the mixture for 4–6 hours.

-

Causality: The Fe/NH₄Cl system provides a highly chemoselective reduction. Unlike catalytic hydrogenation (H₂/Pd-C), which risks over-reducing the C2-C3 double bond of the quinolone, the Béchamp-style reduction exclusively targets the nitro group.

-

-

Isolation (Self-Validating Step):

-

Action: Filter the mixture hot through a Celite pad.

-

Causality: Iron oxides form a thick sludge that traps the product. Hot filtration ensures the newly formed 6-aminoquinolone remains dissolved. If the solution cools before filtration, yields will plummet due to co-precipitation with the iron waste. Concentrate the filtrate in vacuo to yield the crude amine, which can be recrystallized from ethanol.

-

References

-

New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery Source: RSC Medicinal Chemistry (2024) URL:[Link]

-

Easily accessed nitroquinolones exhibiting potent and selective anti-tubercular activity Source: European Journal of Medicinal Chemistry (2021) URL:[Link]

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” Source: Journal of Medicinal Chemistry (ACS Publications, 2015) URL:[Link]

-

Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives Source: Molecules (MDPI, 2010) URL:[Link]

Physicochemical Profiling and Synthetic Methodologies of 1-Ethyl-6-nitroquinolin-4-one

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

1-Ethyl-6-nitroquinolin-4-one (CAS: 50440-64-7) is a highly specialized nitrogen-containing heterocyclic intermediate. While historically overshadowed by its halogenated counterparts (fluoroquinolones), this specific nitro-quinolone scaffold has emerged as a critical building block in modern medicinal chemistry. By serving as a direct precursor to 6-aminoquinolones, it enables the synthesis of advanced bioactive molecules, including novel agents capable of modulating microRNA processing machinery in oncology[1]. This whitepaper details its physicochemical properties, the causality behind its regioselective synthesis, and the analytical frameworks required for its validation.

Physicochemical & Topological Profile

Understanding the baseline physicochemical properties of 1-Ethyl-6-nitroquinolin-4-one is essential for predicting its solubility, reactivity, and downstream pharmacokinetic potential. The data below synthesizes structural parameters critical for formulation and synthetic scaling[2][3].

| Property | Value / Description |

| Chemical Name | 1-Ethyl-6-nitroquinolin-4-one (or 1-ethyl-6-nitro-1,4-dihydroquinolin-4-one) |

| CAS Registry Number | 50440-64-7 |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Physical State | Solid (Golden-yellow needles) |

| Melting Point | 318–320 °C |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (Nitro oxygens, Ketone oxygen, Quinolone nitrogen) |

| Topological Polar Surface Area (TPSA) | ~66.1 Ų (Calculated) |

Structural & Electronic Causality: The "Push-Pull" System

The reactivity of 1-Ethyl-6-nitroquinolin-4-one is governed by a highly polarized, conjugated electronic network. As an Application Scientist, it is crucial to understand why the molecule behaves the way it does during functionalization.

Electronic Distribution: The quinolone core is subjected to competing electronic effects. The N-ethyl group at position 1 acts as a strong electron-donating moiety via inductive and resonance effects, pushing electron density into the bicyclic ring. Conversely, the ketone at position 4 and the nitro group at position 6 act as electron-withdrawing groups. This creates a distinct "push-pull" dipole across the molecule.

Regioselectivity of Nitration: When synthesizing this compound from 1-ethyl-4-quinolone, the nitration occurs with strict C6-regioselectivity[4]. Why C6? Under strongly acidic conditions, the ketone oxygen is protonated, deactivating the heterocyclic ring and forcing electrophilic aromatic substitution onto the carbocyclic ring. Because position 6 is para to the ring nitrogen within the fused system, it possesses the highest localized nucleophilicity, making it the kinetically and thermodynamically favored site for nitronium ion ( NO2+ ) attack.

Experimental Workflow: Regioselective Synthesis

The following protocol outlines a self-validating system for the synthesis of 1-Ethyl-6-nitroquinolin-4-one via the electrophilic nitration of 1-ethyl-4-quinolone[3][4].

Step-by-Step Methodology

-

Acidic Dissolution: Dissolve 1.0 eq of 1-ethyl-4-quinolone in concentrated sulfuric acid ( H2SO4 ) in a round-bottom flask.

-

Causality: H2SO4 acts as both solvent and catalyst. It protonates the quinolone core, preventing unwanted N-oxidation and directing the incoming electrophile to the carbocyclic ring.

-

-

Temperature Control: Chill the solution to 0 °C using an ice-water bath under continuous magnetic stirring.

-

Nitronium Generation & Addition: Prepare a nitrating mixture of concentrated nitric acid ( HNO3 ) and H2SO4 (1:1 v/v). Add this mixture dropwise to the quinolone solution.

-

Causality: The mixed acid generates the highly reactive NO2+ electrophile. Dropwise addition is critical to control the exothermic reaction and prevent over-nitration (e.g., formation of 3,6-dinitro byproducts).

-

-

Reaction Propagation: Maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the system to warm to room temperature for an additional 2 hours.

-

Quenching & Precipitation: Pour the reaction mixture slowly over crushed ice.

-

Causality: Sudden aqueous dilution quenches the acid catalyst and drastically reduces the solubility of the nitrated product, forcing the immediate precipitation of golden-yellow crystals.

-

-

Isolation: Isolate the precipitate via vacuum filtration. Wash extensively with cold distilled water until the filtrate reaches a neutral pH. Recrystallize from ethanol or dimethylformamide (DMF) to yield pure 1-Ethyl-6-nitroquinolin-4-one.

Fig 1. Step-by-step experimental workflow for the regioselective nitration of 4-quinolones.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

-

Melting Point Verification: The purified compound must exhibit a sharp melting point between 318–320 °C [3]. A depressed or broad melting range indicates residual acid or dinitro impurities.

-

Thin-Layer Chromatography (TLC): Utilize Silica gel 60 F254 plates eluting with Dichloromethane/Methanol (9:1). The nitro product will show a distinct Rf shift compared to the starting material and exhibits strong UV absorbance at 254 nm.

-

¹H-NMR Spectroscopy (DMSO-d6): The spectrum must confirm the presence of the N-ethyl group (a distinct quartet at ~4.2 ppm and a triplet at ~1.4 ppm). Crucially, the C5 proton will appear highly deshielded (typically >8.5 ppm) as a doublet due to meta-coupling, confirming that substitution occurred at C6 rather than C5 or C8.

-

Mass Spectrometry (ESI-MS): Look for the molecular ion peak at m/z 219 [M+H]⁺ , confirming the molecular weight of 218.21 g/mol .

Applications in Advanced Drug Discovery

While the 1-ethyl-4-quinolone core is historically associated with first-generation antibacterials like nalidixic acid, the specific 6-nitro derivative is a gateway to cutting-edge oncology research.

By subjecting 1-Ethyl-6-nitroquinolin-4-one to catalytic hydrogenation (using H2 and a Pd/C catalyst), the nitro group is reduced to an amine. The resulting 6-aminoquinolones have been identified as potent enhancers of the RNA interference (RNAi) pathway. Recent studies demonstrate that these specific scaffolds can modulate microRNA processing machinery, showing significant antiproliferative activity and high selectivity against ovarian cancer cell lines (such as SKOV-3)[1].

Fig 2. Synthetic pathway from 1-ethyl-4-quinolone to bioactive 6-aminoquinolone scaffolds.

References

-

Sigma-Aldrich. "1-Ethyl-6-nitroquinolin-4-one | 50440-64-7". Sigma-Aldrich Product Catalog.

-

RSC Publishing. "New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery". RSC Advances. 1

-

Google Patents (US2966489A). "G-nitro quinolone derivatives". United States Patent Office.3

-

ChemicalBook. "4(1H)-Quinolinone,1-ethyl-6-nitro- | 50440-64-7". ChemicalBook Database.5

Sources

- 1. New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00649F [pubs.rsc.org]

- 2. lookchem.com [lookchem.com]

- 3. US2966489A - G-nttro quinolone derivatives - Google Patents [patents.google.com]

- 4. EP0179239A2 - Acide 7-(pyridinyl)-/-alkyl-1,4-dihydro-4-oxo-3-quinoléine carboxylique ayant une activité antibactérienne et sa préparation - Google Patents [patents.google.com]

- 5. 4(1H)-Quinolinone,1-ethyl-6-nitro- | 50440-64-7 [chemicalbook.com]

An In-depth Technical Guide on the Role of 1-Ethyl-6-nitroquinolin-4-one in Antibacterial Drug Discovery

Authored by a Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The quinolin-4-one core is a well-established pharmacophore, central to the clinically successful fluoroquinolone antibiotics. This guide delves into the therapeutic potential of a specific, yet underexplored derivative: 1-Ethyl-6-nitroquinolin-4-one . By dissecting the established roles of its constituent moieties—the quinolin-4-one backbone, the N-1 ethyl substituent, and the C-6 nitro group—we will construct a scientifically-grounded prospectus on its synthesis, hypothesized antibacterial spectrum, potential mechanisms of action, and structure-activity relationships. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to stimulate further investigation into this promising class of compounds.

Introduction: The Quinolin-4-one Scaffold in Antibacterial Research

The quinolin-4-one skeleton is a privileged structure in medicinal chemistry, most notably as the foundation for the potent class of fluoroquinolone antibiotics.[1] These synthetic broad-spectrum agents have been a cornerstone of antibacterial therapy for decades, prized for their efficacy against a wide range of both Gram-positive and Gram-negative pathogens.[1] The fundamental mechanism of action for this class of compounds is the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are responsible for managing DNA topology during replication.[2][3][4] By stabilizing a covalent enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to a rapid bactericidal effect.[4]

The extensive clinical use of fluoroquinolones has, however, led to the emergence of widespread resistance. This reality mandates a continued search for new derivatives that can overcome existing resistance mechanisms or that possess novel mechanisms of action. The strategic modification of the quinolone core at various positions has been a fruitful avenue of research, leading to compounds with altered spectra of activity, improved pharmacokinetic profiles, and enhanced potency.[5][6] This guide focuses on the specific derivative, 1-Ethyl-6-nitroquinolin-4-one, as a case study for rational drug design within the quinolone family.

The Molecular Architecture of 1-Ethyl-6-nitroquinolin-4-one

The therapeutic potential of 1-Ethyl-6-nitroquinolin-4-one can be inferred from a systematic analysis of its three key structural features:

-

The Quinolin-4-one Core: This bicyclic system is the fundamental pharmacophore responsible for binding to the DNA gyrase and topoisomerase IV enzymes.[7] Its planar structure is crucial for intercalating with the DNA strands within the enzyme-DNA complex.

-

The N-1 Ethyl Group: Substituents at the N-1 position are known to significantly influence the potency and pharmacokinetic properties of quinolones.[8] While a cyclopropyl group is often associated with high potency, other small alkyl groups, such as ethyl, have also been shown to confer significant antimycobacterial activity.[8]

-

The C-6 Nitro Group: The C-6 position is a critical site for modulation of antibacterial activity. In the highly successful fluoroquinolones, this position is occupied by a fluorine atom, which enhances DNA gyrase inhibition and cell penetration.[9] However, research into other C-6 substituted quinolones has revealed that a nitro group can also confer potent antibacterial activity, particularly against Gram-positive bacteria and mycobacteria.[10] Furthermore, some nitro-aromatic compounds, like nitroxoline, exhibit antibacterial effects through alternative mechanisms such as metal chelation, which could offer an advantage against fluoroquinolone-resistant strains.[11][12]

Synthesis of 1-Ethyl-6-nitroquinolin-4-one: A Proposed Protocol

Experimental Protocol: Synthesis of 1-Ethyl-6-nitroquinolin-4-one

Step 1: Synthesis of 1-Ethyl-4-hydroxyquinolin-2(1H)-one

This step involves the cyclization of an N-ethylaniline derivative with a malonic acid ester or a similar reagent. A common method is the Gould-Jacobs reaction.

-

To a solution of N-ethylaniline (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture to approximately 140-150 °C for 2 hours to facilitate the initial condensation and elimination of ethanol.

-

Increase the temperature to 240-250 °C and maintain for 30 minutes to effect the thermal cyclization.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Dilute the mixture with petroleum ether or hexane to facilitate filtration.

-

Collect the solid product by vacuum filtration, wash thoroughly with petroleum ether, and dry to yield 1-Ethyl-4-hydroxyquinolin-2(1H)-one.

Step 2: Nitration of 1-Ethyl-4-hydroxyquinolin-2(1H)-one

This step introduces the nitro group at the C-6 position. The reaction conditions must be carefully controlled to favor mono-nitration at the desired position.

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0-5 °C in an ice-salt bath.

-

Slowly add the 1-Ethyl-4-hydroxyquinolin-2(1H)-one (1.0 eq) from Step 1 to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate of 1-Ethyl-6-nitro-4-hydroxyquinolin-2(1H)-one is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 3: Conversion to 1-Ethyl-6-nitroquinolin-4-one

This step involves the tautomerization of the 4-hydroxy-2-oxo form to the 4-oxo form. In many quinolone syntheses, the 4-oxo tautomer is the more stable form. The product from Step 2 may exist predominantly as the desired 1-Ethyl-6-nitroquinolin-4-one. Purification by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) should yield the final product. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure.

Caption: Proposed synthetic workflow for 1-Ethyl-6-nitroquinolin-4-one.

Hypothesized Antibacterial Activity and Spectrum

Based on studies of structurally related 6-nitroquinolones, it is hypothesized that 1-Ethyl-6-nitroquinolin-4-one will exhibit significant antibacterial activity, particularly against Gram-positive bacteria and potentially against mycobacteria.[10]

-

Gram-Positive Activity: A study on novel 1,7-disubstituted-6-nitroquinolones demonstrated that some derivatives were more potent than ciprofloxacin and ofloxacin against Gram-positive strains.[10] This suggests that the C-6 nitro group is a favorable substitution for targeting these pathogens. We can anticipate activity against species such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pneumoniae.

-

Gram-Negative Activity: The activity of quinolones against Gram-negative bacteria is well-established.[1] While the C-6 fluorine is often optimal for this activity, the foundational quinolin-4-one core should still provide a basis for activity against pathogens like Escherichia coli and Pseudomonas aeruginosa.

-

Mycobacterial Activity: Several studies have highlighted the potential of quinolones against Mycobacterium tuberculosis.[10][14] The lipophilicity and electronic properties conferred by the N-1 ethyl and C-6 nitro groups may facilitate penetration of the complex mycobacterial cell wall.

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for some related quinolone derivatives to provide context for the expected potency of 1-Ethyl-6-nitroquinolin-4-one.

| Compound Class | Representative Organism | Reported MIC (µg/mL) | Reference |

| 6-Nitroquinolones | M. tuberculosis | Good inhibiting activities | [10] |

| 6-Nitroquinolones | Gram-positive bacteria | More potent than ciprofloxacin | [10] |

| Fluoroquinolones | S. pneumoniae | Varies (e.g., Moxifloxacin: ~0.12) | [14] |

| Nitroxoline | E. coli | ~2-4 | [12] |

| Nitroxoline | A. baumannii | ~2-4 | [12] |

Potential Mechanisms of Action

The primary mechanism of action for 1-Ethyl-6-nitroquinolin-4-one is expected to be consistent with that of other quinolones: the inhibition of bacterial type II topoisomerases.

Inhibition of DNA Gyrase and Topoisomerase IV

-

Target Binding: The planar quinolin-4-one core intercalates into the DNA strands at the site of the enzyme-mediated double-strand break.

-

Formation of a Ternary Complex: The drug forms a stable ternary complex with the enzyme (DNA gyrase or topoisomerase IV) and the cleaved DNA.[1]

-

Inhibition of DNA Re-ligation: This complex prevents the re-ligation of the broken DNA strands.

-

Induction of Cell Death: The accumulation of double-strand breaks triggers the bacterial SOS response and ultimately leads to programmed cell death.[15]

Caption: Inhibition of bacterial DNA gyrase by 1-Ethyl-6-nitroquinolin-4-one.

Potential Secondary Mechanism: Metal Chelation

The presence of the nitro group, in conjunction with the 4-keto oxygen, may create a metal-chelating center. This is a known mechanism for other nitro-substituted quinolines like nitroxoline.[12]

-

Deprivation of Essential Metal Ions: The compound could chelate essential divalent metal cations (e.g., Mg²⁺, Mn²⁺, Fe²⁺, Zn²⁺) that are crucial for bacterial enzyme function and cell wall integrity.[11]

-

Disruption of Biofilms: The ability to chelate metal ions is also linked to the inhibition and dispersal of bacterial biofilms, a major challenge in treating chronic infections.[12]

Structure-Activity Relationships (SAR)

The design of future analogs of 1-Ethyl-6-nitroquinolin-4-one should be guided by established SAR principles for the quinolone class.

-

N-1 Position: The size and nature of the substituent at N-1 are critical. While the ethyl group is expected to provide good activity, exploration of other small alkyl or cyclopropyl groups could further enhance potency.[8]

-

C-6 Position: The nitro group at C-6 is a key feature. Comparing its activity to a C-6 fluoro or amino analog would be a critical experiment to understand its contribution to the antibacterial profile.

-

C-7 Position: This position is typically substituted with a nitrogen-containing heterocycle (e.g., piperazine, pyrrolidine) in most clinically used fluoroquinolones. This substitution is crucial for potency and spectrum.[14] Synthesizing C-7 substituted derivatives of 1-Ethyl-6-nitroquinolin-4-one would be a logical next step in optimizing its activity.

-

C-3 Position: A carboxylic acid at the C-3 position is a hallmark of the quinolone class and is essential for binding to DNA gyrase. The parent compound, 1-Ethyl-6-nitroquinolin-4-one, lacks this. Therefore, the synthesis and evaluation of the corresponding 3-carboxylic acid derivative would be of paramount importance.

A Roadmap for Future Drug Discovery Efforts

The exploration of 1-Ethyl-6-nitroquinolin-4-one and its derivatives represents a promising avenue in the search for new antibacterial agents. The following workflow outlines a logical progression for a drug discovery program based on this scaffold.

Caption: A typical drug discovery workflow for a novel antibacterial scaffold.

Conclusion

While 1-Ethyl-6-nitroquinolin-4-one itself is not a well-characterized molecule, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential antibacterial agent. The established role of the quinolin-4-one core in inhibiting bacterial DNA replication, combined with the demonstrated potency of C-6 nitro-substituted analogs, suggests a high probability of significant antibacterial activity. This guide has provided a comprehensive theoretical framework, including a plausible synthetic route and detailed mechanistic hypotheses, to serve as a catalyst for future research. The protocols and insights presented herein are intended to empower researchers to explore this and related compounds, contributing to the vital effort of discovering and developing the next generation of antibacterial drugs.

References

-

Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. (2015). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

-

[Mechanism of action of quinolones]. (1987). PubMed. [Link]

-

Quinolones Mechanism of action. (2020). YouTube. [Link]

-

Mechanisms of Resistance to Quinolones. (2020). IntechOpen. [Link]

-

Mechanism of action of and resistance to quinolones. (2009). PMC. [Link]

-

New 6-nitroquinolones: synthesis and antimicrobial activities. (2004). PubMed. [Link]

-

Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). ResearchGate. [Link]

-

Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2- quinolone derivatives. (2012). Scholars Research Library. [Link]

-

Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Acta Pharmaceutica. [Link]

-

New structure-activity relationships of the quinolone antibacterials using the target enzyme. The development and application of a DNA gyrase assay. (1986). PubMed. [Link]

-

6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. (2023). ScienceDirect. [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. [Link]

-

Structure-activity relationships of quinolones. (2016). ResearchGate. [Link]

-

Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Hrčak. [Link]

-

Synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs. (2002). Scite.ai. [Link]

-

Synthesis of 4-quinolones. (2024). Organic Chemistry Portal. [Link]

-

Antibacterial activity of nitroquinoline. (2024). Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. [Link]

-

Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. (1996). ACS Publications. [Link]

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). ScienceOpen. [Link]

-

Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2'-Nitrochalcones Using Formic Acid as a CO Surrogate. (2023). AIR Unimi. [Link]

-

Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (2020). ResearchGate. [Link]

-

[Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. (2024). Qeios. [Link]

-

Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. (2025). MDPI. [Link]

-

Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. (2024). PMC. [Link]

Sources

- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Resistance to Quinolones | IntechOpen [intechopen.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New structure-activity relationships of the quinolone antibacterials using the target enzyme. The development and application of a DNA gyrase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]

- 12. Antibacterial activity of nitroquinoline [chinafinechemical.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. rroij.com [rroij.com]

- 15. scite.ai [scite.ai]

Engineering 6-Nitroquinolone Derivatives: A Technical Blueprint for Next-Generation Antitubercular Agents

Executive Summary

The relentless emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has necessitated a paradigm shift in antibiotic drug discovery. While traditional fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) target DNA gyrase, recent structure-activity relationship (SAR) studies have demonstrated that substituting the C-6 fluorine atom with a nitro group fundamentally alters the pharmacological trajectory of the quinolone scaffold[1],[2]. This in-depth technical guide explores the mechanistic rationale, quantitative profiling, and synthetic methodologies of 6-nitroquinolone derivatives, providing drug development professionals with a validated blueprint for engineering potent DprE1 inhibitors.

Pharmacological Rationale: The 6-Nitro Pharmacophore

The substitution of a nitro group at the 6-position of the quinolone core is not merely a structural tweak; it is a strategic repositioning of the molecule's mechanism of action. Traditional fluoroquinolones suffer from cross-resistance in MDR-TB strains due to mutations in the gyrA and gyrB genes[3].

By introducing a strong electron-withdrawing nitro group, 6-nitroquinolones act as suicide inhibitors or proximity binders targeting Decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1) [4]. DprE1 is an essential flavoprotein responsible for synthesizing arabinogalactan, a critical structural component of the mycobacterial cell wall. The nitro group is uniquely suited for this target because it acts as a prodrug motif; upon entering the mycobacterium, it is positioned in close proximity to the Cys387 residue within the DprE1 hydrophobic pocket, leading to irreversible enzyme blockade[4],.

Caption: Mechanism of DprE1 inhibition by 6-nitroquinolones leading to Mtb cell death.

Quantitative SAR Profiling

The optimization of 6-nitroquinolones heavily depends on the substituents at the N-1 (R2) and C-3 (R3) positions. Early iterations utilized carboxylic acid esters at C-3, which exhibited potent in vitro activity but failed in screening media due to extreme lipophilicity and poor aqueous solubility[4]. Transitioning the C-3 position to polar carboxamides drastically improved the pharmacokinetic profile, bringing the ClogP down to optimal drug-like ranges (~2.7)[4].

Below is a consolidated summary of key quantitative data driving current lead optimization:

| Compound ID | Core Scaffold | N-1 Substitution (R2) | C-3 Substitution (R3) | MIC (Mtb) | MIC (MDR-TB) | Reference |

| Compound 23 | 6-nitro-4-oxo-quinoline | Cyclopropyl | Secondary Amino | 0.08 μM | 0.16 μM | Sriram et al.[1] |

| Compound 17 | 6-nitroquinolone | Fluorobenzyl | N-(2-hydroxyethyl)ethylenediaminyl | 0.9 μM | Not Tested | Dube et al.[4] |

| Compound 25 | 6-nitroquinolone | Chlorobenzyl | 2-methoxyethylaminyl | < 0.244 μM | Not Tested | Dube et al.[4] |

| TCA1 | Nitro-benzothiazinone | N/A (Reference standard) | N/A | < 0.1 μM | < 0.1 μM | Dube et al.[4] |

Advanced Synthetic Methodologies

To synthesize highly soluble, potent DprE1 inhibitors, researchers must employ synthetic routes that protect the sensitive nitroaromatic system while allowing for late-stage functionalization. The following self-validating protocol outlines the conversion of lipophilic 6-nitroquinolone-3-carboxylates into highly bioavailable 3-carboxamides[4].

Self-Validating Protocol: Synthesis of 6-Nitroquinolone-3-Carboxamides

Objective : To overcome the aqueous insolubility of early-generation esters by synthesizing polar carboxamides, optimizing the molecular weight to <500 Da and ClogP to ~2.7 for enhanced mycobacterial penetration[4].

Step 1: Saponification of the Ester Precursor

-

Procedure : Suspend the 6-nitroquinolone-3-carboxylate precursor in a 1:1 solvent mixture of THF and H₂O. Add 2.0 equivalents of LiOH·H₂O. Stir at 25°C for 4 hours.

-

Causality : LiOH is specifically chosen over harsher bases (NaOH/KOH) to prevent the degradation of the electron-deficient nitroaromatic ring. The conversion to a free acid is mandatory because the ester precursor is highly lipophilic, causing it to precipitate as suspensions in biological screening media, which invalidates MIC assays[4].

-

Self-Validation : Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot validates the complete hydrolysis. Acidify with 1M HCl to precipitate the pure 6-nitroquinolone-3-carboxylic acid.

Step 2: Carboxylic Acid Activation

-

Procedure : Dissolve the free acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

-

Causality : HATU is deployed instead of traditional acyl chloride formers (like SOCl₂) because acidic chlorination conditions can trigger unwanted side reactions with the nitro group or N-1 substituents. HATU ensures the rapid, mild formation of an active ester intermediate.

Step 3: Amidation with Polar Moieties

-

Procedure : Introduce 1.2 equivalents of an aliphatic amine (e.g., 2-methoxyethylamine). Stir for 12 hours under an inert N₂ atmosphere.

-

Causality : The introduction of the 2-methoxyethylaminyl group at the C-3 position drastically improves aqueous solubility. This specific substitution lowers the molecular weight and tunes the ClogP, which is the primary driver for the sub-micromolar anti-tubercular activity observed in lead compounds[4].

Step 4: System Validation & Purification

-

Procedure : Quench the reaction with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under vacuum.

-

Self-Validation : Before proceeding to the Resazurin Microtiter Assay (REMA) for MIC determination, run an LC-MS aliquot of the crude product. The protocol is self-validating if the chromatogram shows a purity of >95% (UV integration at 254 nm) and the mass spectrum confirms the [M+H]⁺ peak of the target carboxamide. This strict gatekeeping ensures that unreacted amines do not cause false-positive cytotoxicity in subsequent biological evaluations.

Caption: Step-by-step synthetic and validation workflow for 6-nitroquinolone-3-carboxamides.

Conclusion & Future Perspectives

The 6-nitroquinolone class represents a highly tractable, synthetically accessible scaffold for combating MDR-TB. By shifting the mechanism of action away from DNA gyrase and toward the DprE1 enzyme, researchers bypass the most common fluoroquinolone resistance pathways[3],[4]. Future drug development efforts should focus on fine-tuning the N-1 and C-3 appendages to maximize the proximity of the C-6 nitro group to the Cys387 residue, ensuring irreversible suicide inhibition while maintaining a ClogP profile suitable for oral bioavailability.

Sources

- 1. Synthesis of New Mannich Products Bearing Quinoline Nucleous Using Reusable Ionic Liquid and Antitubercular Evaluation [scirp.org]

- 2. WO2013157018A1 - A process for the preparation of the core structure in quinolone and napthyridone class of antibiotics - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. infospace.mrc.ac.za [infospace.mrc.ac.za]

Methodological & Application

Application Note: De Novo Synthesis and Isolation Protocol for 1-Ethyl-6-nitroquinolin-4-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, antimalarial, and antineoplastic agents[1],[2]. Within this chemical space, 1-Ethyl-6-nitroquinolin-4-one (CAS: 50440-64-7) serves as a highly versatile synthetic intermediate[3],[4]. The presence of the electron-withdrawing 6-nitro group not only modulates the electronic properties of the quinolone system but also provides a distinct synthetic handle that can be readily reduced to a 6-amino group for subsequent cross-coupling or derivatization.

While historical methods have explored the direct nitration of pre-formed 1-alkyl-4-quinolones[5], these routes often suffer from poor regioselectivity and over-nitration. To ensure absolute regiocontrol and high scalability, this protocol utilizes a modified Gould-Jacobs reaction sequence . By building the heterocyclic ring de novo from 4-nitroaniline, the position of the nitro group is unambiguously fixed at the C6 position.

Mechanistic Causality & Experimental Design

A successful synthesis relies on understanding the thermodynamic and kinetic forces driving each transformation. Do not merely execute the steps; observe the physical changes that validate the underlying chemistry.

-

Step 1 & 2: Condensation and Thermal Cyclization (Gould-Jacobs): The reaction of 4-nitroaniline with diethyl ethoxymethylenemalonate (EMME) forms an enamine intermediate. Because the para-nitro group severely depletes the electron density of the aniline ring, the subsequent intramolecular electrophilic aromatic substitution (cyclization) faces a massive activation energy barrier. We utilize Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) because its high boiling point (~258 °C) provides the extreme thermal energy required to force ring closure.

-

Step 3: Regioselective N-Ethylation: 4-Quinolones exhibit tautomerism (4-hydroxyquinoline ⇌ 4-quinolone), leading to competing N-alkylation and O-alkylation pathways. We employ a soft, heterogeneous base ( K2CO3 ) in a polar aprotic solvent (DMF)[1],[2]. The DMF solvates the potassium cation, leaving a highly reactive, naked nitrogen anion. The thermodynamic stability of the N-alkylated pyridone core at elevated temperatures (90 °C) exclusively drives the formation of the N-ethyl derivative.

-

Step 4 & 5: Saponification and Decarboxylation: The removal of the C3-carboxylate group is achieved via base-catalyzed ester hydrolysis followed by thermal decarboxylation. The decarboxylation is conducted in boiling diphenyl ether; the reaction is rendered completely irreversible by the entropic driving force of CO2 gas evolution.

Reaction Pathway Visualization

Figure 1: Five-step modified Gould-Jacobs synthesis of 1-Ethyl-6-nitroquinolin-4-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Enamine Intermediate

-

Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, add 4-nitroaniline (10.0 g, 72.4 mmol) and EMME (16.4 g, 76.0 mmol).

-

React: Heat the neat mixture to 120 °C.

-

Self-Validation: The solid powders will melt into a homogenous liquid. As the condensation proceeds, ethanol will distill into the trap. After 2 hours, the mixture will solidify into a yellow mass, indicating the successful formation of diethyl 2-(((4-nitrophenyl)amino)methylene)malonate.

-

Isolate: Cool to room temperature and triturate with 50 mL of cold ethanol. Filter and dry under vacuum.

Step 2: Thermal Cyclization

-

Preparation: In a 500 mL three-neck flask, heat 75 mL of Dowtherm A to 250 °C under an inert nitrogen atmosphere.

-

React: Carefully add the enamine intermediate (15.0 g) in small portions over 15 minutes to manage the vigorous boiling (ethanol byproduct release). Reflux for 1 hour.

-

Self-Validation: The solution will turn deep brown.

-

Isolate: Cool the mixture to 50 °C and slowly add 150 mL of hexanes. The sudden drop in solvent polarity forces the precipitation of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Filter and wash extensively with hexanes to remove residual Dowtherm A.

Step 3: Regioselective N-Ethylation

-

Charge: Suspend the cyclized product (10.0 g, 38.1 mmol) and anhydrous K2CO3 (10.5 g, 76.2 mmol) in 50 mL of anhydrous DMF[1],[2]. Stir at room temperature for 30 minutes to ensure complete deprotonation.

-

React: Add ethyl iodide (8.9 g, 57.2 mmol) dropwise. Heat the reaction mixture to 90 °C for 4 hours.

-

Self-Validation: The opaque suspension will clarify slightly as the N-anion is consumed and alkylated. TLC (Eluent: EtOAc/Hexane 1:1) will show a complete shift to a higher Rf spot.

-

Isolate: Pour the hot mixture into 250 mL of vigorously stirred ice water. Filter the resulting pale-yellow precipitate (ethyl 1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) and dry.

Step 4: Saponification

-

React: Suspend the N-ethyl ester (8.0 g) in a mixture of 10% aqueous NaOH (40 mL) and Ethanol (40 mL). Reflux for 2 hours.

-

Self-Validation: The suspension will become a completely transparent, dark solution, confirming the ester has been cleaved to the water-soluble sodium carboxylate salt.

-

Isolate: Evaporate the ethanol under reduced pressure. Cool the aqueous layer in an ice bath and acidify dropwise with 6M HCl until pH < 3. A thick white/pale-yellow precipitate of the carboxylic acid will instantly crash out. Filter and wash with cold water.

Step 5: Thermal Decarboxylation

-

React: Suspend the dried carboxylic acid (5.0 g) in 25 mL of diphenyl ether. Heat to 250 °C.

-

Self-Validation: At approximately 230 °C, vigorous bubbling will commence. This is the entropic release of CO2 gas. Maintain heating for 2 hours until all gas evolution completely ceases, indicating the reaction has gone to completion.

-

Isolate: Cool to room temperature. Add 50 mL of hexanes to precipitate the target compound. Filter, wash with hexanes, and recrystallize from hot ethanol to yield pure 1-Ethyl-6-nitroquinolin-4-one .

Quantitative Data & Analytical Markers

Summarized below are the expected yields, molecular weights, and in-process control (IPC) markers to ensure batch-to-batch reproducibility.

| Step | Intermediate / Product | MW ( g/mol ) | Typical Yield (%) | IPC Method (Self-Validation) | Key Analytical Marker ( 1 H NMR, DMSO- d6 ) |

| 1 | Enamine Intermediate | 308.29 | 92 - 95 | TLC: Disappearance of bright yellow aniline spot | δ 8.5 ppm (d, 1H, =CH-NH) |

| 2 | 3-Carboxylate Quinolone | 262.22 | 75 - 80 | Precipitation upon hexane addition | δ 8.7 ppm (s, 1H, H-2), NH broad |

| 3 | N-Ethyl 3-Carboxylate | 290.27 | 85 - 88 | Complete dissolution in DMF, precipitation in water | δ 4.3 ppm (q, 2H, N- CH2 ) |

| 4 | N-Ethyl 3-Carboxylic Acid | 262.22 | 90 - 94 | Massive precipitation at pH < 3 | δ 14.8 ppm (s, 1H, COOH) |

| 5 | 1-Ethyl-6-nitroquinolin-4-one | 218.21 | 70 - 75 | Cessation of CO2 bubbling at 250 °C | δ 6.2 ppm (d, 1H, H-3), δ 8.0 (d, 1H, H-2) |

Sources

- 1. WO2013157018A1 - A process for the preparation of the core structure in quinolone and napthyridone class of antibiotics - Google Patents [patents.google.com]

- 2. New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-6-nitroquinolin-4-one | 50440-64-7 [sigmaaldrich.com]

- 4. evitachem.com [evitachem.com]

- 5. EP0179239A2 - Acide 7-(pyridinyl)-/-alkyl-1,4-dihydro-4-oxo-3-quinoléine carboxylique ayant une activité antibactérienne et sa préparation - Google Patents [patents.google.com]

Application Note: A Systematic Approach to Solvent Selection for the Solubility of 1-Ethyl-6-nitroquinolin-4-one

Abstract: The selection of an appropriate solvent is a critical, foundational step in the development of pharmaceutical compounds. It profoundly influences synthesis, purification, formulation, and ultimately, the bioavailability and efficacy of an active pharmaceutical ingredient (API). This application note presents a comprehensive, multi-stage methodology for selecting and validating an optimal solvent system for 1-Ethyl-6-nitroquinolin-4-one, a representative polar, heterocyclic compound. By integrating theoretical principles, including Hansen Solubility Parameters (HSP), with empirical testing and crucial regulatory considerations under ICH guidelines, this guide provides researchers with a robust framework to make informed, scientifically sound decisions. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility for drug development professionals.

Introduction: The Critical Role of Solvent Selection

In drug discovery and development, poor aqueous solubility is a primary obstacle that can terminate the progression of otherwise promising candidates.[1] The appropriate selection of an organic solvent is paramount not only for achieving desired concentrations in preclinical formulations but also for optimizing reaction kinetics, yield, and the crystalline form of the API.[2][3] A poorly chosen solvent can lead to manufacturing inefficiencies, formulation challenges, and inaccurate toxicological assessments.

1-Ethyl-6-nitroquinolin-4-one serves as a pertinent model compound. Its structure contains a rigid heterocyclic core, a highly polar nitro group, and an N-alkyl substitution, presenting a distinct solubility challenge. This guide outlines a workflow that moves from theoretical prediction to empirical verification, ensuring that the final solvent choice is not only effective but also safe and compliant with pharmaceutical manufacturing standards.

Physicochemical Characterization of 1-Ethyl-6-nitroquinolin-4-one

A foundational understanding of the solute's molecular structure is the first step in predicting its solubility behavior. The principle of "like dissolves like" dictates that a solute will best dissolve in a solvent that shares similar intermolecular forces.[4][5]

Chemical Structure:

(Simplified 2D representation)

Analysis of Functional Groups:

-

Quinolone Core: A bicyclic aromatic system that is largely planar, suggesting potential for π-π stacking interactions.

-

4-Oxo Group: A ketone that acts as a strong hydrogen bond acceptor.

-

N-Ethyl Group: This substitution removes the N-H proton found in parent quinolones, meaning the molecule cannot act as a hydrogen bond donor through this site. It also adds a small degree of lipophilicity.

-

6-Nitro Group: A highly polar, strong electron-withdrawing group. The oxygen atoms are potent hydrogen bond acceptors.

Predicted Solubility Profile: Based on its structure, 1-Ethyl-6-nitroquinolin-4-one is a polar molecule. The dominant intermolecular forces will be dipole-dipole interactions and hydrogen bonding (as an acceptor). Therefore, it is predicted to have poor solubility in non-polar solvents (e.g., hexane, toluene) and preferential solubility in polar solvents, particularly polar aprotic solvents that can satisfy its hydrogen bond acceptor capabilities without competing as donors.

Theoretical Frameworks for Solvent Selection

While a qualitative analysis is useful, a quantitative approach provides a more refined and reliable starting point for solvent screening.

Hansen Solubility Parameters (HSP)

HSP theory offers a powerful method for predicting solubility by deconstructing the total cohesive energy of a substance into three distinct parameters.[6][7] A solvent is likely to dissolve a solute if their respective parameters are closely matched.[8]

The three Hansen parameters are:

-

δd (Dispersion): Energy from atomic London dispersion forces.

-

δp (Polar): Energy from permanent dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonding forces.

The "distance" (Ra) between the HSPs of a solvent and a solute can be calculated, and this value is used to determine the Relative Energy Difference (RED) number. A RED number less than 1.0 indicates high affinity and likely solubility.[9][10]

ICH Guidelines: A Regulatory Imperative

In pharmaceutical development, solvent choice is strictly governed by safety and toxicological profiles. The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents into three categories.[2][11]

-

Class 1: Solvents to be avoided. These are known carcinogens or environmental hazards (e.g., Benzene, Carbon Tetrachloride).[2][12]

-

Class 2: Solvents to be limited. These have inherent toxicities and their use is restricted by Permitted Daily Exposure (PDE) limits (e.g., Acetonitrile, Dichloromethane, N,N-Dimethylformamide).[12][11][13]

-

Class 3: Solvents with low toxic potential. These are considered safer and are recommended for general use without strict PDE limits (e.g., Acetone, Ethanol, Ethyl Acetate, Dimethyl Sulfoxide).[3][11]

A primary directive in any pharmaceutical solvent selection process is to prioritize the use of Class 3 solvents whenever technically feasible.

A Multi-Stage Solvent Selection Workflow

This workflow provides a systematic progression from a broad theoretical screen to a precise quantitative measurement, ensuring an efficient and data-driven selection process.

Caption: Multi-Stage Solvent Selection Workflow.

Table 1: Properties of Recommended Solvents for Initial Screening

This table provides a curated list of solvents, prioritizing ICH Class 3, with a range of polarities and hydrogen bonding capabilities suitable for screening a polar compound like 1-Ethyl-6-nitroquinolin-4-one.

| Solvent | ICH Class | Boiling Point (°C) | Polarity Index | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Class 3 (Preferred) | ||||||

| Acetone | 3 | 56 | 5.1 | 15.5 | 10.4 | 7.0 |

| Ethanol | 3 | 78 | 4.3 | 15.8 | 8.8 | 19.4 |

| Isopropyl Alcohol | 3 | 82 | 3.9 | 15.8 | 6.1 | 16.4 |

| Ethyl Acetate | 3 | 77 | 4.4 | 15.8 | 5.3 | 7.2 |

| Dimethyl Sulfoxide (DMSO) | 3 | 189 | 7.2 | 18.4 | 16.4 | 10.2 |

| Class 2 (Use with Restriction) | ||||||

| Acetonitrile | 2 | 82 | 5.8 | 15.3 | 18.0 | 6.1 |

| N,N-Dimethylformamide (DMF) | 2 | 153 | 6.4 | 17.4 | 13.7 | 11.3 |

| Dichloromethane (DCM) | 2 | 40 | 3.1 | 17.0 | 7.3 | 7.1 |

| Dioxane | 2 | 101 | 4.8 | 19.0 | 1.8 | 7.4 |

(Note: HSP and Polarity Index values are approximate and can vary slightly by source.[6][7][8])

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the experimental stages of the workflow.

Protocol 5.1: Rapid Visual Solubility Assessment (Screening)

Objective: To quickly and qualitatively assess the solubility of 1-Ethyl-6-nitroquinolin-4-one in a range of candidate solvents to narrow the field for quantitative analysis.

Materials:

-

1-Ethyl-6-nitroquinolin-4-one (solid powder)

-

Shortlisted solvents (from Table 1)

-

2 mL glass vials with screw caps

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 1-2 mg of 1-Ethyl-6-nitroquinolin-4-one to a clean, dry 2 mL glass vial.

-

Add 0.5 mL of the first candidate solvent to the vial.

-

Cap the vial securely and vortex vigorously for 60 seconds.

-

Visually inspect the vial against a dark background. Look for any undissolved solid particles.

-

If the solid has completely dissolved, add another 1-2 mg of the compound and repeat step 3. Continue this process to roughly estimate the solubility limit.

-

If the solid has not dissolved, allow the vial to sit undisturbed for 5 minutes. If particles settle, the compound is sparingly soluble or insoluble. Gentle warming (to ~40°C) can be attempted to see if solubility improves, but note this may lead to supersaturation upon cooling.

-

Record observations for each solvent, ranking them from "Insoluble" to "Sparingly Soluble" to "Freely Soluble."

Trustworthiness Check: This is a qualitative screen. The primary value is in rank-ordering solvents and eliminating poor candidates, not in determining an exact solubility value.

Protocol 5.2: Quantitative Solubility Determination by the Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of 1-Ethyl-6-nitroquinolin-4-one in the most promising solvents identified in Protocol 5.1. This method is considered the gold standard.[14][15]

Materials and Reagents:

-

1-Ethyl-6-nitroquinolin-4-one

-

Top 2-3 candidate solvents

-

HPLC-grade solvent for mobile phase (e.g., Acetonitrile)

-

HPLC-grade water with 0.1% formic acid

-

Volumetric flasks (various sizes)

-

Calibrated analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE)

-

HPLC vials

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector. Given the quinolone core, detection at ~270-320 nm is a good starting point.[16]

-

Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

Procedure:

Part A: Preparation of Saturated Solution

-

Add an excess amount of solid 1-Ethyl-6-nitroquinolin-4-one to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., add ~10 mg to 2 mL of solvent).

-

Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.

-

Equilibrate for at least 24 hours. For poorly soluble compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[14][15]

Part B: Sampling and Sample Preparation

-

After equilibration, remove the vial from the shaker and let it stand for 30 minutes to allow undissolved solids to settle.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Crucially, do not disturb the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulates.

-

Perform a precise serial dilution of the filtered supernatant with the appropriate solvent (often the mobile phase) to bring the concentration into the linear range of the HPLC calibration curve.

Part C: HPLC Analysis and Quantification

-

Prepare a stock solution of 1-Ethyl-6-nitroquinolin-4-one of known concentration in a strong solvent (like DMSO or DMF).

-

From the stock solution, prepare a series of calibration standards (at least 5 concentrations) by diluting with the mobile phase.

-

Inject the calibration standards onto the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) ≥ 0.995.

-

Inject the diluted sample(s) from Part B.

-

Using the regression equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of 1-Ethyl-6-nitroquinolin-4-one in the test solvent. Report the value in mg/mL or µg/mL.

Trustworthiness Check: The use of a multi-point calibration curve validates the accuracy of the quantification. Running samples in triplicate and ensuring the presence of undissolved solid at the end of the experiment confirms that equilibrium saturation was achieved.

Conclusion

The selection of a suitable solvent for a new chemical entity like 1-Ethyl-6-nitroquinolin-4-one is a multifaceted process that demands a blend of theoretical prediction, empirical testing, and regulatory awareness. The workflow detailed in this note—beginning with an analysis of the molecule's physicochemical properties, employing predictive tools like Hansen Solubility Parameters, and culminating in the gold-standard shake-flask method—provides a robust and reliable pathway. By systematically eliminating unsuitable solvents and precisely quantifying solubility in promising candidates, researchers can accelerate the drug development process, mitigate risks associated with poor solubility, and ensure the selection of solvents that are both effective and pharmaceutically acceptable.

References

-

ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Pal, A., & Bhasin, V. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. [Link]

-

ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Järvinen, K., & Bergström, C. A. S. (2021). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Center for Biotechnology Information. [Link]

-

TGA. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration. [Link]

-

A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024). Lab Manager. [Link]

-

Sampl, C., & Riniker, S. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

IEEE Xplore. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. [Link]

-

Xinfuda. (2025). ICH Q3C(R9):GUIDELINE FOR RESIDUAL SOLVENTS. [Link]

-

Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

-

SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. [Link]

-

WKM. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. [Link]

-